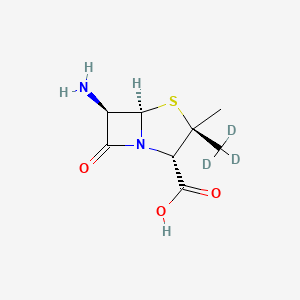

6-Aminopenicillanic acid-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(2S,3S,5R,6R)-6-amino-3-methyl-7-oxo-3-(trideuteriomethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8- |

InChI Key |

NGHVIOIJCVXTGV-JLXJGBRUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Production of 6 Aminopenicillanic Acid and Its Deuterated Analog

Enzymatic Hydrolysis Approaches for 6-Aminopenicillanic Acid Production

The enzymatic hydrolysis of natural penicillins, primarily penicillin G and V, is the most widely used industrial method for the production of 6-APA. This biocatalytic process offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and reduced environmental impact. The key enzyme in this process is penicillin acylase.

Characterization and Application of Penicillin Acylase (PGA) from Diverse Microbial Sources

Penicillin acylase (PGA), also known as penicillin amidase, is an enzyme that catalyzes the hydrolysis of the amide bond in penicillins, yielding 6-APA and a corresponding side-chain acid. PGAs are found in a wide variety of microorganisms, including bacteria, fungi, and yeasts. The most commercially important PGAs are derived from bacteria, with enzymes from Escherichia coli and Bacillus megaterium being extensively studied and utilized.

PGAs are broadly classified based on their substrate specificity. Penicillin G acylases (PGAs) preferentially hydrolyze penicillin G, while penicillin V acylases (PVAs) show higher activity towards penicillin V. Enzymes with activity towards ampicillin (B1664943) are also known. These enzymes are typically heterodimers, composed of an α and a β subunit, which are post-translationally processed from a common precursor.

The selection of a suitable microbial source for PGA is critical for industrial applications and is based on factors such as enzyme yield, specific activity, stability, and ease of fermentation. Researchers have explored a multitude of microorganisms to identify novel PGAs with improved properties.

Table 1: Examples of Microbial Sources of Penicillin Acylase

| Microbial Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | Penicillin G Acylase | 7.5 - 8.5 | 50 - 55 |

| Bacillus megaterium | Penicillin G Acylase | 7.0 - 8.0 | 45 - 50 |

| Alcaligenes faecalis | Penicillin G Acylase | 7.0 - 8.0 | 50 - 55 |

| Pectobacterium atrosepticum | Penicillin V Acylase | 5.0 - 6.0 | 40 - 45 |

| Streptomyces lavendulae | Penicillin V Acylase | 9.5 - 10.5 | 50 (soluble), 60 (immobilized) |

Optimization of Bioconversion Parameters for Enhanced Yield and Efficiency

To maximize the yield and efficiency of 6-APA production, several bioconversion parameters must be carefully optimized. These include pH, temperature, substrate concentration, and enzyme loading. The optimal conditions can vary significantly depending on the source of the penicillin acylase and whether the enzyme is free or immobilized.

pH: The pH of the reaction mixture is a critical parameter as it affects both the activity of the penicillin acylase and the stability of the penicillin substrate and the 6-APA product. For most penicillin G acylases, the optimal pH for hydrolysis is in the slightly alkaline range (pH 7.5-8.5).

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for most microbial penicillin acylases is in the range of 45-55°C.

Enzyme Loading: The amount of enzyme used directly influences the reaction rate. Higher enzyme concentrations lead to faster conversion, but also increase the cost of the process. Optimization of enzyme loading is therefore a key economic consideration.

Immobilization Techniques for Penicillin Acylase and Whole Cells in Bioreactors

A significant advancement in the industrial production of 6-APA has been the development of immobilization techniques for penicillin acylase. Immobilization offers several advantages, including enhanced enzyme stability, ease of separation from the reaction mixture, and the potential for continuous operation in bioreactors. Both isolated enzymes and whole microbial cells expressing the enzyme can be immobilized.

Common immobilization methods include:

Covalent Binding: The enzyme is attached to a solid support via covalent bonds. Supports such as Eupergit C, a macroporous acrylic polymer, have been successfully used for this purpose.

Entrapment: The enzyme or whole cells are physically confined within a porous matrix, such as calcium alginate, polyacrylamide gels, or polyvinyl alcohol hydrogels (e.g., Lentikats).

Adsorption: The enzyme is bound to the surface of a carrier through non-covalent interactions.

Cross-linking: Enzyme molecules are linked to each other to form insoluble aggregates.

Immobilization can sometimes alter the optimal reaction parameters of the enzyme. For instance, an immobilized penicillin V acylase from Streptomyces lavendulae showed an optimal temperature of 60°C, which was 10°C higher than its soluble counterpart. The use of immobilized biocatalysts in packed-bed or stirred-tank bioreactors allows for continuous or repeated-batch production of 6-APA, significantly improving the economic feasibility of the process.

Chemical Synthesis Routes for 6-Aminopenicillanic Acid and Related Intermediates

While enzymatic hydrolysis is the dominant industrial method, the chemical synthesis of 6-aminopenicillanic acid has also been explored, particularly in the early stages of penicillin research. The total synthesis of the penicillin core structure is a complex multi-step process.

Historically, the challenge in chemically obtaining 6-APA was the lability of the β-lactam ring to harsh chemical conditions. Direct chemical hydrolysis of the amide side chain of penicillin G or V often leads to the degradation of the entire penicillin molecule. However, methods were developed to selectively cleave the side chain under controlled conditions.

One approach involves the conversion of the amide nitrogen to an imino chloride, followed by hydrolysis to yield 6-APA. This process, however, often requires the use of hazardous reagents and can result in lower yields and the generation of significant waste compared to the enzymatic route.

The primary role of chemical synthesis in the context of 6-APA today is in the subsequent acylation of the 6-amino group to produce a vast array of semi-synthetic penicillins with improved properties, such as broader antibacterial spectra and resistance to β-lactamases. This is typically achieved by reacting 6-APA with an activated carboxylic acid derivative, such as an acid chloride or a mixed anhydride.

Strategies for Site-Specific Deuterium (B1214612) Incorporation into 6-Aminopenicillanic Acid (6-APA-d3)

The synthesis of deuterated analogs of 6-APA, such as 6-APA-d3, is of interest for various research applications, including metabolic studies, mechanistic investigations of enzymes, and as internal standards for mass spectrometry-based quantification. The site-specific introduction of deuterium atoms into the 6-APA molecule can be achieved through several strategies, with precursor-based deuteration in biosynthetic pathways being a particularly elegant approach.

Precursor-Based Deuteration in Biosynthetic Pathways

The biosynthesis of the penicillin nucleus in microorganisms like Penicillium chrysogenum begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. This biosynthetic pathway provides an opportunity for the in vivo incorporation of deuterium by feeding the fermentation culture with deuterated amino acid precursors.

To synthesize 6-APA-d3, where the three deuterium atoms are located on the methyl groups of the thiazolidine (B150603) ring, the fermentation medium would be supplemented with L-valine in which the two methyl groups are perdeuterated (L-valine-d6). The biosynthetic machinery of the microorganism would then incorporate this deuterated valine into the penicillin backbone. Subsequent enzymatic hydrolysis of the resulting deuterated penicillin would yield 6-aminopenicillanic acid with three deuterium atoms on one of the gem-dimethyl groups.

Studies have demonstrated the successful incorporation of isotopically labeled amino acids into the penicillin molecule. For example, research has shown the incorporation of tritium-labeled L-cystine and the loss of a tritium (B154650) label from DL-[2,3-³H]valine during penicillin biosynthesis, providing evidence for the feasibility of this precursor-directed approach.

This method offers a high degree of site-selectivity for deuterium incorporation, as the position of the label is determined by the structure of the deuterated precursor. The efficiency of incorporation would depend on the uptake of the deuterated precursor by the microorganism and its competition with the endogenously synthesized non-deuterated amino acid.

Directed Chemical Deuteration Methodologies

One promising approach involves the use of iridium-based catalysts, which have demonstrated efficacy in the deuteration of various organic molecules, including those with lactam rings. These catalysts can facilitate the exchange of hydrogen atoms for deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated solvents. For 6-APA, strategic deuteration would likely target the C-5 and C-6 positions of the penicillin nucleus, as the hydrogens at these positions are crucial to the molecule's stereochemistry and biological activity.

A hypothetical directed chemical deuteration of 6-APA could involve the following steps:

Protection of Functional Groups: The amino and carboxylic acid groups of 6-APA would likely require protection to prevent unwanted side reactions and to improve solubility in organic solvents suitable for HIE catalysis. The amino group could be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid could be converted to a methyl or benzyl (B1604629) ester.

Catalytic Hydrogen Isotope Exchange: The protected 6-APA derivative would then be subjected to an iridium-catalyzed HIE reaction. A catalyst such as [Ir(COD)(IMes)(PPh₃)]PF₆ could be employed in the presence of a deuterium source. The reaction conditions, including solvent, temperature, and pressure of deuterium gas, would need to be carefully optimized to achieve the desired level of deuterium incorporation at specific sites.

Deprotection: Following the deuteration step, the protecting groups would be removed to yield the final 6-aminopenicillanic acid-d3.

The table below outlines a potential reaction scheme for the directed chemical deuteration of 6-APA.

| Step | Reaction | Reagents and Conditions |

| 1 | Protection of Amino Group | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, triethylamine, dichloromethane |

| 2 | Protection of Carboxylic Acid | Methyl iodide, potassium carbonate, acetone |

| 3 | Deuteration | [Ir(COD)(IMes)(PPh₃)]PF₆, D₂ gas, dichloromethane, elevated temperature and pressure |

| 4 | Deprotection of Amino Group | Trifluoroacetic acid, dichloromethane |

| 5 | Deprotection of Carboxylic Acid | Lithium hydroxide, tetrahydrofuran/water |

It is important to note that achieving regioselective deuteration to produce a specific "-d3" isotopologue would be a significant challenge, requiring careful selection of catalysts and reaction conditions to direct the deuterium incorporation to the desired positions.

Challenges and Considerations in Deuterium Labeling Efficiency and Purity

The directed chemical deuteration of 6-aminopenicillanic acid presents several challenges that can impact the efficiency of the labeling process and the purity of the final product.

Stereochemical Integrity: The stereochemistry at the C-5 and C-6 positions of the penicillin nucleus is critical for its antibacterial activity. A primary challenge in the deuteration process is to introduce deuterium without causing epimerization at these chiral centers. The choice of catalyst and reaction conditions is paramount to maintaining the desired stereochemical configuration. Some HIE catalysts and conditions can lead to racemization, which would result in a loss of biological activity.

Regioselectivity: Achieving a specific deuteration pattern, such as in this compound, requires a high degree of regioselectivity. The reactivity of different C-H bonds in the 6-APA molecule can vary, and non-selective deuteration can lead to a mixture of isotopologues with deuterium incorporated at various positions. This not only complicates the purification process but also makes it difficult to ascertain the specific effects of deuteration at a particular site.

Chemical Stability: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The conditions employed for deuteration and subsequent deprotection steps must be mild enough to avoid cleavage of this critical functional group. The purification process also needs to be carefully designed to prevent degradation of the final product.

The following table summarizes the key challenges and the analytical methods used to address them.

| Challenge | Description | Analytical Methods for Verification |

| Stereochemical Integrity | Maintaining the correct stereochemistry at chiral centers during deuteration. | Chiral HPLC, Polarimetry, 2D NMR (NOESY) |

| Regioselectivity | Controlling the specific sites of deuterium incorporation. | ¹H NMR, ¹³C NMR, ²H NMR |

| Chemical Stability | Preventing degradation of the β-lactam ring. | HPLC, LC-MS to monitor for degradation products. |

| Purity | Separating the target deuterated compound from starting materials and other isotopologues. | HPLC, Mass Spectrometry |

| Deuterium Incorporation Level | Quantifying the amount of deuterium incorporated into the molecule. | Mass Spectrometry, ¹H NMR |

Advanced Analytical Techniques for Characterization and Quantification of 6 Aminopenicillanic Acid and 6 Apa D3

Spectroscopic Characterization Methods

Spectroscopic methods are central to the analysis of 6-APA and its derivatives, providing extensive information on molecular structure, conformation, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Conformational and Structural Elucidation of 6-APA and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of 6-Aminopenicillanic acid and its derivatives. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can elucidate the precise three-dimensional structure and connectivity of atoms within the molecule. beilstein-journals.org

In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and coupling constants of proton signals provide a wealth of information. For the 6-APA nucleus, the protons on the β-lactam ring (H5 and H6) and the thiazolidine (B150603) ring (H2) exhibit characteristic signals that are highly sensitive to their stereochemical environment. Conformational studies have identified five different spatial configurations for 6-APA, including the biologically relevant axial and equatorial forms. nih.govnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbonyl carbons in the β-lactam ring and the carboxylic acid group are particularly informative. The analysis of both ¹H and ¹³C NMR spectra is essential for confirming the identity of 6-APA and for characterizing new semisynthetic penicillins derived from it. nih.gov For instance, the acylation of the 6-amino group leads to predictable changes in the chemical shifts of nearby protons and carbons, allowing for unambiguous structural confirmation of the resulting antibiotic. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 6-APA Derivatives Note: Chemical shifts (δ) are expressed in parts per million (ppm) and are dependent on the solvent and specific derivative structure. The data below is illustrative.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~70-72 |

| C3 | - | ~65-67 |

| C5 | ~5.5-5.6 | ~60-62 |

| C6 | ~4.5-4.7 | ~72-74 |

| C=O (β-lactam) | - | ~175-177 |

| C=O (Carboxyl) | - | ~169-171 |

| CH₃ (gem-dimethyl) | ~1.5-1.7 | ~27-33 |

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high sensitivity and specificity. rsc.org

When coupled with liquid chromatography (LC) or ultra-high performance liquid chromatography (UHPLC), mass spectrometry becomes a formidable technique for analyzing complex mixtures. rsc.org LC-MS and UHPLC-MS/MS are routinely used for the detection and quantification of 6-APA and other β-lactam antibiotics in diverse matrices, such as fermentation broths, pharmaceutical formulations, and biological samples. oup.comnih.govrti.org

The chromatography step separates the target analyte (e.g., 6-APA) from other components in the mixture based on its physicochemical properties. nih.gov The separated components then enter the mass spectrometer for detection. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for reliable quantification even at trace levels. nih.govnih.gov UHPLC offers advantages over conventional HPLC, including faster analysis times and improved resolution, which is critical when analyzing multiple analytes simultaneously. nih.gov

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provide extremely accurate mass measurements. unl.edu This capability allows for the determination of the elemental composition of an unknown compound by comparing its measured exact mass to theoretical masses. researchgate.net For 6-APA (C₈H₁₂N₂O₃S), the calculated monoisotopic mass is 216.05686 Da. nih.gov HRMS can measure this mass with an error of less than 5 ppm, providing high confidence in the identification of the compound. unl.edu FT-ICR MS, in particular, offers the highest resolving power and mass accuracy, making it a powerful tool for metabolomics and the structural elucidation of complex molecules and their degradation products. unl.edu

Accurate quantification in LC-MS analysis is often challenged by variations in sample preparation, chromatographic retention, and ionization efficiency (matrix effects). kcasbio.combiopharmaservices.com To correct for these variations, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. biopharmaservices.comnih.gov

The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte, such as 6-Aminopenicillanic acid-d3. clearsynth.comscispace.com A SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during extraction, chromatography, and ionization. kcasbio.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. scispace.com

By calculating the ratio of the analyte's response to the IS's response, any variability introduced during the analytical process is normalized, leading to significantly improved precision and accuracy. kcasbio.com The use of a SIL-IS like 6-APA-d3 is considered the gold standard in quantitative bioanalysis and is crucial for developing robust and reliable analytical methods that meet stringent regulatory requirements. kcasbio.com While structural analogues can be used, they may not perfectly mimic the analyte's behavior, potentially leading to unreliable data. kcasbio.comscispace.com The co-eluting nature of the SIL-IS effectively normalizes matrix effects, which can cause ion suppression or enhancement, a common issue in LC-MS/MS analysis. kcasbio.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Analytical Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely accessible and valuable technique for the quantitative analysis of 6-APA. nih.gov The method is based on the principle that molecules absorb light at specific wavelengths. While 6-APA itself has a relatively weak chromophore, various methods have been developed to produce a colored derivative that can be measured accurately. nih.govamanote.com

A simple and sensitive spectrophotometric method involves reacting 6-APA with a reagent like d-(+)-glucosamine, which forms a chromophore that can be quantified. nih.gov The absorbance of the resulting solution is directly proportional to the concentration of 6-APA, following the Beer-Lambert law. This technique is useful for determining the concentration of 6-APA in the presence of penicillins and their degradation products without requiring prior separation. nih.gov

Furthermore, UV-Vis spectroscopy is an effective tool for real-time reaction monitoring. spectroscopyonline.comnih.gov By continuously measuring the absorbance at a specific wavelength, one can track the depletion of a reactant or the formation of a product over time. researchgate.net This is particularly useful for monitoring the enzymatic hydrolysis of penicillin G to produce 6-APA or the subsequent acylation of 6-APA to form semisynthetic penicillins. spectroscopyonline.comthermofisher.com The kinetic data obtained from these measurements are vital for optimizing reaction conditions and understanding reaction mechanisms. spectroscopyonline.com

Table 2: Key Analytical Techniques and Their Primary Applications for 6-APA and 6-APA-d3

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H & ¹³C NMR | Structural & Conformational Analysis | 3D structure, atomic connectivity, stereochemistry |

| LC-MS/MS | Quantification in Complex Mixtures | Concentration of 6-APA in various matrices |

| HRMS / FT-ICR MS | Accurate Mass Determination | Elemental composition, confident compound identification |

| Use of 6-APA-d3 | Internal Standard for Quantification | Improved accuracy and precision by correcting for analytical variability |

| UV-Vis Spectrophotometry | Quantitative Analysis & Reaction Monitoring | Concentration determination, reaction kinetics |

Chromatographic Separation Methods for 6-Aminopenicillanic Acid and Analogs

Chromatographic techniques are central to the separation and analysis of 6-APA and its related substances. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two of the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Assessment and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and reliable method for the quantitative analysis of 6-APA. A common approach involves the use of a C18 column, which provides excellent separation of polar compounds like 6-APA from its potential impurities. researchgate.netoup.com

A well-established RP-HPLC method utilizes an isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, typically in a 60:40 (v/v) ratio. researchgate.netoup.com The pH of the mobile phase is a critical parameter and is often adjusted to around 4.0 with orthophosphoric acid to ensure the proper ionization state of the analyte and achieve optimal separation and peak shape. researchgate.netoup.com Detection is commonly performed using a UV-VIS spectrophotometer at a wavelength of 240 nm. researchgate.netoup.com This method has been successfully applied for the determination of 6-APA in the presence of other penicillin-related compounds like ampicillin (B1664943) and dicloxacillin (B1670480). researchgate.netoup.com

| Parameter | Condition | Source(s) |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | oup.com, researchgate.net |

| Column | C18 | oup.com, researchgate.net |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid | oup.com, researchgate.net |

| Elution | Isocratic | oup.com, researchgate.net |

| Flow Rate | 1.0 mL/min | oup.com, researchgate.net |

| Detection | UV at 240 nm | oup.com, researchgate.net |

This table presents a typical set of conditions for the RP-HPLC analysis of 6-Aminopenicillanic acid.

While specific validated methods for 6-APA-d3 are not extensively detailed in publicly available literature, its structural similarity to 6-APA means that it would exhibit very similar chromatographic behavior under these RP-HPLC conditions. However, for quantification, 6-APA-d3 is most effectively used as an internal standard in conjunction with a mass spectrometric detector (LC-MS/MS). The mass difference allows for its distinct detection and is invaluable for the isotope dilution method, which corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification of 6-APA.

High-Performance Thin Layer Chromatography (HPTLC) in Preliminary Separations

High-performance thin-layer chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative for the analysis of 6-APA. This technique is particularly useful for purity control and qualitative testing. oup.com The separation is typically carried out on silica (B1680970) gel 60 F254 HPTLC plates. researchgate.netoup.com

A successful separation of 6-APA from ampicillin and dicloxacillin has been achieved using a developing system composed of methanol, chloroform, and glacial acetic acid in a ratio of 1:9:0.2 (by volume). researchgate.netoup.com After development, the plates are scanned densitometrically, with detection at a wavelength of 220 nm. researchgate.netoup.com This method allows for the clear separation of the compounds, with distinct Rf values for each. oup.com

| Parameter | Condition | Source(s) |

| Technique | High-Performance Thin Layer Chromatography (HPTLC) | oup.com, researchgate.net |

| Stationary Phase | Silica gel 60 F254 HPTLC plates | oup.com, researchgate.net |

| Developing System | Methanol:Chloroform:Glacial Acetic Acid (1:9:0.2, by volume) | oup.com, researchgate.net |

| Detection | Densitometric scanning at 220 nm | oup.com, researchgate.net |

This table outlines the typical conditions for the HPTLC analysis of 6-Aminopenicillanic acid.

Ion-Pairing Agents and Mobile Phase Optimization in Chromatographic Separations

The optimization of the mobile phase is a critical factor in achieving the desired resolution and retention in the chromatographic separation of ionic or highly polar compounds like 6-APA. This can involve adjusting the pH, the organic modifier concentration, and the use of additives such as ion-pairing agents.

Ion-pairing chromatography is a valuable technique used in RP-HPLC to enhance the retention and separation of ionic analytes. For the analysis of 6-APA, which is zwitterionic, ion-pairing agents can be particularly effective. These agents are typically large organic molecules with an opposite charge to the analyte, which form a neutral ion-pair with the analyte. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention.

Examples of ion-pairing agents that can be used for the analysis of 6-APA include sodium heptylsulfonate and tetrabutylammonium (B224687) bromide. The choice of the ion-pairing agent and its concentration in the mobile phase must be carefully optimized to achieve the desired chromatographic performance.

Rigorous Method Validation and Performance Evaluation in Research Analytical Procedures

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and reproducibility of the results. The validation process is conducted in accordance with the guidelines established by the International Council for Harmonisation (ICH). The key performance parameters evaluated include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

For the HPLC and HPTLC methods described for 6-APA, validation studies have demonstrated their suitability for their intended purpose.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the RP-HPLC method for 6-APA, linearity has been established in the concentration range of 2–16 μg/mL. researchgate.netoup.com For the HPTLC method, the linear range was found to be 0.2–1.2 μ g/band . researchgate.netoup.com

| Method | Analyte | Linearity Range | Correlation Coefficient (r) | Source(s) |

| RP-HPLC | 6-Aminopenicillanic acid | 2–16 μg/mL | 0.9998 | researchgate.net |

| HPTLC | 6-Aminopenicillanic acid | 0.2–1.2 μ g/band | Not specified | oup.com, researchgate.net |

This table summarizes the validated linearity ranges for the HPLC and HPTLC methods for 6-Aminopenicillanic acid.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. These parameters are typically evaluated by performing recovery studies at different concentration levels and by assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the analysis of 6-APA, the specificity of the chromatographic methods is demonstrated by the complete separation of the 6-APA peak from other related substances. researchgate.netoup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

| Parameter Varied | Variation | Potential Effect on Results |

| pH of Mobile Phase | ± 0.2 units | Shift in retention time, change in peak shape |

| Acetonitrile Concentration in Mobile Phase | ± 2% | Shift in retention time |

| Column Temperature | ± 5 °C | Shift in retention time |

| Flow Rate | ± 0.1 mL/min | Shift in retention time, change in peak area |

| Detection Wavelength | ± 2 nm | Change in peak response/area |

This interactive table illustrates typical parameters and their variations that would be assessed during a robustness study of an HPLC method for 6-Aminopenicillanic acid.

Applications of 6 Aminopenicillanic Acid and 6 Apa D3 in Mechanistic and Metabolic Research

Elucidation of Penicillin Biosynthetic Pathways Using Labeled Precursors

The biosynthesis of penicillin is a complex, multi-step enzymatic process primarily occurring in filamentous fungi like Penicillium chrysogenum. news-medical.net Understanding this pathway is fundamental for optimizing industrial penicillin production and for bioengineering novel antibiotics. Isotopically labeled precursors have been instrumental in deciphering the sequence of these biochemical reactions.

The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipate, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net This is followed by an oxidative ring closure to create isopenicillin N (IPN), which possesses the characteristic fused β-lactam and thiazolidine (B150603) rings. news-medical.net The final step in the synthesis of many commercial penicillins involves the exchange of the L-α-aminoadipate side chain for a different, hydrophobic side chain, such as phenylacetic acid (PAA) for Penicillin G or phenoxyacetic acid (POA) for Penicillin V. news-medical.netnih.gov This last step is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), an enzyme located within cellular microbodies called peroxisomes. researchgate.net

Studies utilizing labeled precursors, such as phenylacetic acid-1-C¹⁴, have definitively shown that the side-chain precursor is incorporated directly into the final penicillin molecule. ebm-journal.org By tracing the radioactive label, researchers confirmed that it remained in the benzyl (B1604629) side-chain of benzylpenicillin and was not distributed throughout the entire molecule. ebm-journal.org Such experiments demonstrate how labeled compounds, analogous to how 6-APA-d3 would be used, serve as tracers to follow the transformation of specific molecules through a metabolic pathway, confirming precursor-product relationships and the compartmentalization of biosynthetic steps. ebm-journal.orgresearchgate.net

In-Depth Studies of Enzymatic Reaction Mechanisms

Catalytic Specificity and Kinetics of Penicillin Acylases in Hydrolysis and Synthesis

Penicillin acylases (PAs), also known as penicillin amidases, are enzymes of significant industrial importance. capes.gov.brnih.gov They catalyze both the hydrolysis of penicillins to yield 6-APA and the synthesis of semi-synthetic β-lactam antibiotics from 6-APA and an acyl donor. nih.govresearchgate.net Understanding the kinetics and specificity of these enzymes is crucial for optimizing industrial processes.

The catalytic mechanism of penicillin acylase proceeds via the formation of a covalent acyl-enzyme intermediate. nih.govresearchgate.net In the hydrolysis of Penicillin G, for example, the phenylacetyl group is first transferred to a key serine residue in the enzyme's active site, releasing 6-APA. Subsequently, this acyl-enzyme intermediate is attacked by a water molecule, releasing phenylacetic acid and regenerating the free enzyme. In the synthesis reaction, the acyl-enzyme intermediate is instead attacked by the amino group of 6-APA (or another β-lactam nucleus), creating a new penicillin. researchgate.net

The use of deuterated solvents (D₂O) has revealed a normal solvent deuterium (B1214612) kinetic isotope effect (KIE) of approximately 2 on the hydrolysis of certain penicillin analogues. nih.govresearchgate.net This indicates that a proton transfer is involved in the rate-limiting step, consistent with a general acid-base catalytic mechanism. nih.govresearchgate.net While not explicitly detailed for 6-APA-d3 in the search results, deuterated substrates like it are classic tools for probing KIEs to elucidate enzymatic transition states with high precision.

Biotransformation of 6-Aminopenicillanic Acid to Novel Structures through Enzymatic Catalysis (e.g., Laccase-Mediated Reactions)

Beyond its role as a precursor for traditional antibiotics, 6-APA can be modified by other enzymes to create novel compounds with potentially new biological activities. This process, known as biotransformation, leverages the mild and specific nature of enzymatic catalysis. nih.gov

One example is the use of laccase enzymes. Laccases are copper-containing oxidases that can catalyze the oxidative coupling of various substrates, including phenols and amines. nih.gov Research has demonstrated that laccase from the fungus Trametes spec. can mediate the coupling of 6-APA with 2,5-dihydroxybenzoic acid derivatives. nih.govresearchgate.net This reaction forms new, hybrid penicillin structures through the amination of a p-hydroquinone by the primary amine of 6-APA. nih.gov Intriguingly, while the starting materials (6-APA and the dihydroxybenzoic acid derivatives) were biologically inactive, the resulting hybrid dimers exhibited weak to moderate antibacterial activity against Staphylococcus species. nih.govresearchgate.net This highlights the potential of enzymatic biotransformation to generate novel bioactive compounds from existing chemical scaffolds. nih.gov

Isotopic Tracer Studies in Pre-clinical Drug Metabolism and Pharmacokinetic Investigations (Methodological Focus)

Stable isotope-labeled compounds, such as 6-APA-d3, are indispensable in modern preclinical drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. nih.govnih.gov Deuterium labeling, in particular, offers a robust method for tracing and quantifying drugs and their metabolites in complex biological systems. researchgate.netscispace.com

Tracing Metabolic Fates of β-Lactam Structures using Deuterium Labeling

The primary purpose of isotopic labeling in metabolic studies is to trace the journey of a drug molecule through a biological system. nih.govucl.ac.uk When a drug synthesized from or containing a 6-APA-d3 core is administered in a preclinical model, the deuterium atoms act as a stable, non-radioactive tag. researchgate.net As the parent drug is metabolized, the deuterium label is typically retained on at least some of the resulting metabolite fragments.

By analyzing biological samples (e.g., plasma, urine, tissue extracts) with highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish the drug and its metabolites from endogenous molecules. nih.gov The mass spectrometer detects the mass difference between the deuterated compounds and their unlabeled counterparts, allowing for the selective tracking of all drug-related material. scispace.com This methodology enables the identification of metabolic "soft spots" on the molecule—sites that are susceptible to enzymatic modification—and helps to build a comprehensive picture of the drug's biotransformation pathways. umich.edu

Quantification of Metabolites and Unchanged Drug in Biological Matrices for Research Purposes

Accurate quantification of a drug and its metabolites in biological fluids is a cornerstone of pharmacokinetic analysis. Deuterium-labeled compounds like 6-APA-d3 are considered the "gold standard" for use as internal standards (IS) in quantitative LC-MS/MS assays. researchgate.netmdpi.com

In this method, a known quantity of the deuterated standard (e.g., a penicillin synthesized from 6-APA-d3) is added to each biological sample before processing. thermofisher.com Because the deuterated IS is chemically identical to the analyte (the non-labeled drug), it behaves identically during sample extraction, cleanup, and chromatographic separation. scispace.com Any loss of analyte during sample preparation will be matched by a proportional loss of the IS.

During MS/MS analysis, the instrument is set to monitor a specific mass transition for the analyte and a different, corresponding mass transition for the deuterated IS. researchgate.net Since the IS and analyte co-elute from the liquid chromatograph but are distinguished by their mass, the ratio of their peak areas can be used to calculate the precise concentration of the analyte in the original sample, correcting for any variability in sample handling or instrument response. mdpi.comthermofisher.com This stable isotope dilution method provides unparalleled accuracy and precision, which is essential for establishing the pharmacokinetic profile of a new β-lactam antibiotic in preclinical research. scispace.com

Computational Chemistry and Molecular Modeling of 6-Aminopenicillanic Acid

Computational chemistry and molecular modeling have emerged as powerful tools for investigating the physicochemical properties of 6-aminopenicillanic acid (6-APA) at the molecular level. These theoretical approaches provide valuable insights into the electronic structure, spectroscopic characteristics, and reactivity of 6-APA, complementing experimental findings.

Ab Initio and Density Functional Theory (DFT) Studies on Ionization and Spectroscopic Properties

Quantum mechanical calculations, including both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been employed to elucidate the structural and vibrational properties of 6-aminopenicillanic acid. nih.govresearchgate.net These computational studies are instrumental in understanding the molecule's geometry, vibrational frequencies, and spectroscopic signatures.

One such study utilized the HF and DFT (specifically the B3LYP functional) methods with a 6-311G(d,p) basis set to perform a comprehensive analysis of 6-APA. nih.gov The optimized geometrical parameters obtained from these calculations were found to be in good agreement with experimental X-ray diffraction data, validating the accuracy of the computational models. nih.gov

A detailed interpretation of the infrared (IR) and Raman spectra of 6-APA has been achieved through these theoretical calculations. nih.govresearchgate.net By constructing theoretical IR and Raman spectrograms, researchers can compare them with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov This comparison allows for a precise assignment of the vibrational modes of the molecule. The differences between the observed and scaled wavenumber values for most of the fundamental vibrations are typically very small, indicating a high level of accuracy in the theoretical predictions. nih.govresearchgate.net Furthermore, thermodynamic parameters of 6-APA have also been computed using these methods. nih.gov

The conformational landscape of 6-APA has also been a subject of computational investigation. Semi-empirical molecular orbital methods, such as AM1, have been used to study the geometry and electronic structure of the 6-APA molecule. semanticscholar.org These studies have explored the effects of conformational changes on the electronic properties of the molecule, including heats of formation, dipole moments, ionization potentials, and the energies of frontier molecular orbitals (HOMO and LUMO). semanticscholar.org

Recent research combining rotational spectroscopy with supersonic expansions has provided valuable structural information about neutral 6-APA in the gas phase. nih.gov This work was supported by computational strategies to identify and characterize low-energy minima and their relative stability, initially screening molecular structures with molecular mechanics and further refining them with MP2 methods using the 6-311++G(d,p) basis set. nih.gov

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies for 6-Aminopenicillanic Acid

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Wavenumber (cm⁻¹) (FT-IR) |

| O-H stretch (carboxylic acid) | 3450 | 3475 |

| N-H stretch (amine) | 3350 | 3360 |

| C=O stretch (β-lactam) | 1780 | 1775 |

| C=O stretch (carboxylic acid) | 1720 | 1715 |

| N-H bend (amine) | 1620 | 1625 |

| C-N stretch | 1380 | 1385 |

| Note: The calculated values are typically scaled to improve agreement with experimental data. The data presented here are illustrative and based on findings from computational studies. |

Prediction of Acid Dissociation Constants (pKa) and Intermolecular Interactions in Solution

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug molecules. Computational methods have been developed to predict the pKa values of molecules like 6-APA, providing insights into their behavior in aqueous solutions.

Theoretical studies have been conducted to compute the pKa values and analyze intermolecular hydrogen bonds of 6-aminopenicillanic acid in aqueous solutions. researchgate.net These studies have shown a reasonable agreement between the theoretically calculated pKa values and those determined experimentally through methods such as potentiometry and spectrophotometry. researchgate.net

Various computational approaches are available for pKa prediction, broadly categorized as empirical methods and quantum mechanical (QM) methods. nih.gov Empirical predictors often rely on large databases of experimental pKa values and use quantitative structure-property relationship (QSPR) models or database lookup algorithms to estimate pKa based on structural similarity. nih.gov

Quantum mechanical methods, on the other hand, calculate the pKa from the free energy of the dissociation reaction in solution. nih.gov These methods can provide high accuracy but are often computationally intensive. optibrium.com To balance accuracy and computational cost, a combination of QM calculations at a semi-empirical level with machine learning techniques has been explored for predicting pKa values for a diverse range of compounds. optibrium.com Another approach involves using an isodesmic reaction where the pKa is computed relative to a chemically similar reference compound with a known pKa. researchgate.netpeerj.com

For 6-aminopenicillanic acid, which has both an acidic carboxylic acid group and a basic amino group, computational predictions of its pKa values are valuable. The predicted pKa for the strongest acidic group is around 3.42, while the pKa for the strongest basic group is approximately 7.4. drugbank.com

Table 2: Predicted Acid Dissociation Constants (pKa) of 6-Aminopenicillanic Acid

| Ionizable Group | Predicted pKa Value | Source |

| Carboxylic Acid (Strongest Acidic) | 3.42 | Chemaxon drugbank.com |

| Amino Group (Strongest Basic) | 7.4 | Chemaxon drugbank.com |

The study of intermolecular interactions, particularly hydrogen bonding, in solution is crucial for understanding the solvation of 6-APA and its interactions with biological targets. Computational models can simulate these interactions and provide a detailed picture of the solvation shell around the molecule.

Development of Derivatized and Semisynthetic Analogs Based on 6 Aminopenicillanic Acid Core

Chemical N-Acylation Reactions for the Synthesis of Novel Penicillin Structures

The primary chemical strategy for diversifying the penicillin family is the N-acylation of the 6-amino group of the 6-APA nucleus. This reaction attaches a new side chain, which largely determines the resulting antibiotic's spectrum of activity and stability. The process typically involves reacting 6-APA with an activated carboxylic acid derivative, such as an acid chloride or a mixed anhydride.

One established method involves the use of silyl (B83357) intermediates. In this process, 6-APA is first treated with a silylating agent like trimethylchlorosilane in the presence of a base such as triethylamine. This step protects the carboxylic acid group and increases the nucleophilicity of the amino group, facilitating a smoother condensation reaction with the desired acyl chloride. This technique has been successfully employed to synthesize a range of well-known penicillins.

Recent research has explored the use of more complex acylating agents to introduce novel functionalities. For instance, new semisynthetic penicillins have been created by coupling 6-APA with 5-mercapto-1,2,4-triazole derivatives. In this multi-step synthesis, the triazole derivative is activated by converting it into a pivalic mixed anhydride. This activated intermediate then readily reacts with the amino group of 6-APA to form the final penicillin analog, which incorporates both the β-lactam and triazole rings. nih.gov The yields of such reactions are carefully optimized and can be accurately quantified using analytical techniques that employ isotopically labeled standards.

| Acylating Agent Type | Key Reagents | Resulting Penicillin Class | Reference |

|---|---|---|---|

| Acyl Chloride (via Silyl Intermediate) | Trimethylchlorosilane, Triethylamine, Acyl Chloride | e.g., Ampicillin (B1664943), Dicloxacillin (B1670480) | nih.gov |

| Mixed Anhydride | Pivaloyl Chloride, Triazole-thioacetate derivative | Triazole-containing Penicillins | nih.gov |

| Acid Chloride | α-aryloxyalkanoic acids | α-aryloxyalkylpenicillins | nih.gov |

Enzymatic Strategies for Generating Structurally Diverse 6-Aminopenicillanic Acid Derivatives

Enzymatic methods offer a greener and more specific alternative to purely chemical synthesis for modifying 6-APA. The key enzyme in this field is Penicillin G Acylase (PGA), which is widely used in industry for the deacylation of Penicillin G to produce the 6-APA core. However, this enzyme's action is reversible. Under kinetically controlled conditions, PGA can catalyze the reverse reaction: the acylation of 6-APA with a suitable acyl donor, such as an ester or amide, to synthesize new penicillins.

This enzymatic approach is highly valued for its mild reaction conditions and high specificity, which reduces the need for protecting groups and minimizes by-product formation. For example, ampicillin can be synthesized by the PGA-catalyzed condensation of 6-APA and a phenylglycine derivative. Researchers have extensively studied the immobilization of PGA on various supports, including nanoparticles, which enhances enzyme stability and allows for its repeated use in industrial bioreactors, making the synthesis process more efficient and cost-effective.

Beyond PGA, Penicillin V Acylase (PVA) is also being explored. The PVA-Pen V system has potential advantages, including higher enzyme activity and greater stability at the lower pH levels often used for product extraction. By exploring different acyl donors and engineering enzymes like PGA and PVA, a wide variety of structurally diverse derivatives can be generated.

| Enzyme | Typical Substrates | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Penicillin G Acylase (PGA) | 6-APA, Phenylglycine methyl ester | Kinetically-controlled synthesis | Widely studied, high specificity | researchgate.net |

| Penicillin V Acylase (PVA) | 6-APA, Phenoxyacetic acid derivatives | Kinetically-controlled synthesis | Higher activity and stability at lower pH | nih.gov |

| Immobilized PGA | Penicillin G or 6-APA + Acyl Donor | Hydrolysis or Synthesis | Reusable, enhanced stability for industrial use | nih.gov |

Structural Elucidation and Conformational Analysis of Newly Synthesized Derivatives

Once a new penicillin derivative is synthesized, its precise chemical structure and three-dimensional shape must be rigorously confirmed. This process, known as structural elucidation, relies on a suite of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool, with 1D (¹H and ¹³C) and 2D NMR experiments providing detailed information about the connectivity of atoms within the molecule. nih.govscilit.com

For definitive structural confirmation, X-ray crystallography is often employed. This technique provides the exact spatial arrangement of atoms in a crystalline state, offering an unambiguous picture of the molecule's structure. nih.gov Dorothy Hodgkin famously used this method to determine the structure of penicillin in the 1940s. In recent studies, synchrotron radiation has been used to achieve highly precise refinements of the 6-APA structure itself, confirming its zwitterionic nature and detailing the complex hydrogen-bonding network in its crystal lattice. nih.gov

In addition to experimental methods, computational chemistry provides valuable insights into the conformational analysis of these molecules. Semi-empirical molecular orbital methods, such as AM1, are used to calculate properties like heats of formation and to determine the most stable conformations of 6-APA and its derivatives. These computational studies help researchers understand how the molecule's shape influences its electronic properties and, ultimately, its biological activity.

| Technique | Type of Information Provided | Application Example | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Presence of functional groups (e.g., β-lactam C=O, amide C=O) | Confirming acylation of the 6-amino group | nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Atom connectivity and chemical environment | Mapping the structure of new side chains | nih.govscilit.com |

| X-ray Crystallography | Precise 3D atomic coordinates and molecular geometry | Determining the absolute configuration of penicillin derivatives | nih.gov |

| Computational Methods (AM1) | Stable conformations, electronic properties | Studying the effect of conformational changes on reactivity |

Industrial and Environmental Research Perspectives on 6 Aminopenicillanic Acid

Optimization of Large-Scale Industrial Production Processes for 6-Aminopenicillanic Acid

6-Aminopenicillanic acid (6-APA) is a foundational molecule in the pharmaceutical industry, serving as the primary intermediate for the synthesis of numerous semisynthetic penicillins. nih.govwikipedia.org The large-scale industrial production of 6-APA is predominantly achieved through the enzymatic hydrolysis of penicillin G or penicillin V, a method that has largely replaced earlier, less efficient chemical processes. acs.orgamanote.com Optimization of this biotransformation is a key focus of industrial research, aiming to enhance yield, reduce costs, and improve sustainability. nih.gov

A central strategy in process optimization is the use of immobilized enzymes, particularly penicillin G acylase (PGA) or penicillin V acylase (PVA). acs.orgresearchgate.net Immobilization confines the enzyme to a solid support, allowing for its easy separation from the reaction mixture and repeated use over multiple cycles, which significantly lowers production costs. acs.org Research has explored various immobilization techniques, including covalent binding to carriers like Eupergit C, entrapment in hydrogels such as polyvinyl alcohol (Lentikats®), and the formation of cross-linked enzyme aggregates (CLEAs). acs.orgnih.govbrieflands.com

Recent studies have focused on developing robust biocatalysts with improved stability and activity under industrial conditions. For instance, recombinant E. coli cells expressing PVA from Pectobacterium atrosepticum have been encapsulated in Lentikats hydrogels. acs.org This system demonstrated complete conversion of Penicillin V for 10 cycles in a pilot-scale reactor, with the final 6-APA product being recovered at yields of 85–90%. acs.org The immobilization also enhanced storage stability, with the biocatalyst retaining 90–100% of its activity after three months at 4°C. acs.org

Optimization extends to the reaction conditions and reactor design. The enzymatic hydrolysis is highly sensitive to pH and temperature. For immobilized penicillin acylase from Streptomyces lavendulae, the optimal conditions were found to be a pH of 9.5-10.5 and a temperature of 60°C, which is 10°C higher than its soluble counterpart. nih.gov The use of aqueous two-phase systems (ATPS) has also been investigated to facilitate in situ product separation, which can reduce product inhibition and simplify downstream processing. core.ac.uk In one such system using recombinant E. coli with intracellular penicillin acylase, conversion ratios of over 90% were achieved in repeated batches, and the 6-APA product could be directly crystallized from the top phase with a purity of 96.2%. core.ac.uk

Downstream processing, which involves the separation and purification of 6-APA from the reaction mixture, is another critical area for optimization. Techniques like nanofiltration have been successfully applied to concentrate 6-APA from the bioconversion solution, increasing its concentration by 3.6 times with a recovery yield of 97% to 99%. researchgate.net This concentration step is crucial as it facilitates efficient crystallization, which is the final purification step. researchgate.netresearchgate.net

Table 1: Comparison of Immobilization Techniques for Penicillin Acylase

| Immobilization Method | Support Matrix/Reagent | Key Advantages | Reported Yield/Purity |

|---|---|---|---|

| Covalent Binding | Eupergit C | High enzyme loading, stable linkage | Optimal activity at 60°C nih.gov |

| Encapsulation | Polyvinyl Alcohol (Lentikats®) | Improved mechanical strength, high cell loading, reusability | 85-90% isolated yield of 6-APA acs.org |

| Cross-Linking | Glutaraldehyde (CLEAs) | Carrier-free, high volumetric activity | High synthesis activity for ampicillin (B1664943) brieflands.com |

| Entrapment | Polyacrylamide Gel | Good operational stability in reactors | Used in multistage tubular reactors semanticscholar.org |

Studies on the Degradation Kinetics and Mechanisms of 6-Aminopenicillanic Acid for Process Control and Stability

The stability of the 6-APA molecule is a critical factor during its production and storage, as its degradation leads to loss of yield and the formation of impurities. The core of the 6-APA structure contains a chemically labile β-lactam ring, which is susceptible to hydrolysis. researchgate.net Research into the degradation kinetics and mechanisms is essential for designing robust manufacturing processes and optimizing reaction and storage conditions. nih.gov

Studies have shown that the degradation of 6-APA generally follows pseudo-first-order kinetics. researchgate.net The rate of degradation is significantly influenced by pH and temperature. nih.govnih.gov The molecule exhibits maximum stability at a pH of approximately 8.0. researchgate.net In acidic conditions (e.g., pH 5), 6-APA hydrolyzes 3-6 times faster than other acid-stable penicillins, a phenomenon attributed to the inductive effect of its protonated 6-amino group. researchgate.net

Table 2: Factors Influencing 6-APA Degradation

| Parameter | Effect on Stability | Optimal Condition for Stability | Kinetic Model |

|---|---|---|---|

| pH | High degradation in acidic and highly alkaline conditions | Approximately pH 8.0 researchgate.net | Pseudo-first-order researchgate.net |

| Temperature | Increased temperature accelerates degradation rate | Lower temperatures for storage | Arrhenius-type model nih.gov |

| Impurities | Can catalyze or participate in degradation reactions | Minimized through process control | Varies with impurity type |

| Solvent System | Water facilitates hydrolysis | Control of water activity | Varies with solvent |

Environmental Fate and Bioremediation Research of 6-Aminopenicillanic Acid in Pharmaceutical Wastewater

The large-scale production of 6-APA and other β-lactam antibiotics results in the generation of pharmaceutical wastewater containing these active compounds. The release of such effluents into the environment is a significant concern due to the potential for promoting antibiotic resistance and ecotoxicity. Consequently, research into the environmental fate and effective treatment of 6-APA in wastewater is of paramount importance.

Conventional wastewater treatment plants (WWTPs) are often not specifically designed to eliminate complex pharmaceutical molecules like 6-APA. ispe.org This has led to research into more advanced and targeted remediation methods. Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, has emerged as a promising and environmentally sustainable strategy. ispe.org

Research efforts in this area focus on several approaches:

Natural Attenuation: Investigating the intrinsic capacity of microbial communities in soil and water to degrade 6-APA without human intervention. ispe.org

Biostimulation: Enhancing the activity of native biodegrading microorganisms by adding nutrients or electron acceptors to the contaminated environment. ispe.org

Bioaugmentation: Inoculating wastewater with specific microbial strains or consortia that are known to have a high capacity for degrading 6-APA and related compounds. ispe.org

Studies have demonstrated that acclimatized microbial consortia, such as those in an activated sludge reactor, can achieve significant reductions in the chemical oxygen demand (COD) of pharmaceutical wastewater. ispe.org The identification of specific bacterial strains and enzymes capable of cleaving the β-lactam ring is a key area of research. These biocatalysts can be used to develop targeted treatment systems for pharmaceutical effluents.

The ultimate goal of this research is to develop robust and cost-effective wastewater treatment protocols that can be integrated into pharmaceutical manufacturing facilities. By degrading 6-APA before it is discharged, these bioremediation strategies can help mitigate the environmental impact of antibiotic production and curb the spread of antibiotic resistance.

Future Directions and Emerging Research Avenues for 6 Aminopenicillanic Acid D3

Advancements in Advanced Isotopic Labeling Techniques for Complex Biological Systems

Isotopic labeling is a powerful tool for tracing the metabolic fate and molecular interactions of compounds within intricate biological systems. musechem.com The incorporation of stable isotopes like deuterium (B1214612) (²H) into molecules such as 6-APA allows for their differentiation from their unlabeled counterparts by mass spectrometry and other analytical techniques.

Recent advancements in isotopic labeling are expanding the scope and precision of metabolic studies. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have revolutionized quantitative proteomics by enabling the comparison of protein abundance between different cell populations. nih.govpharmiweb.com While traditionally used with amino acids, the principles of metabolic labeling can be extended to incorporate other labeled compounds, including 6-APA-d3, to probe specific enzymatic pathways.

Deuterium Metabolic Imaging (DMI) is another emerging technique that utilizes deuterium-labeled substrates to non-invasively investigate tissue metabolism in vivo. nih.gov This method offers the potential to visualize the distribution and conversion of 6-APA-d3 within a whole organism, providing spatial and temporal information on its pharmacokinetic and pharmacodynamic properties. nih.govescholarship.org

Future research will likely focus on the development of more sophisticated labeling strategies, including:

Late-stage functionalization: This allows for the introduction of isotopic labels into complex molecules at a later stage of synthesis, improving efficiency and accessibility. musechem.com

Multi-isotope labeling: Incorporating multiple different isotopes into a single molecule can provide more detailed information about its metabolic transformations. pharmiweb.com

Selective labeling: Introducing isotopes at specific positions within a molecule enables the precise study of particular metabolic reactions. musechem.com

These advanced techniques will provide researchers with a more detailed and dynamic picture of how 6-APA-d3 interacts with biological systems, from the cellular to the organismal level.

Integration of 6-APA-d3 in Multi-Omics Approaches for Comprehensive Mechanistic Insights

Multi-omics, the integrated analysis of different "omes" such as the genome, proteome, and metabolome, offers a holistic view of biological systems. preprints.org The integration of stable isotope-labeled compounds like 6-APA-d3 into multi-omics workflows can provide unprecedented mechanistic insights. nih.gov

In proteomics, 6-APA-d3 can be used as a probe to identify and quantify the proteins that interact with or are modified by the penicillin scaffold. By comparing the proteomes of systems treated with labeled versus unlabeled 6-APA, researchers can pinpoint specific protein targets and elucidate the downstream effects of β-lactam binding. pharmiweb.com Tandem mass tag (TMT) proteomics is a powerful technique for high-throughput protein detection and analysis that can be employed in these studies. frontiersin.org

In metabolomics, 6-APA-d3 can serve as a tracer to map its metabolic pathways and identify its breakdown products. This is crucial for understanding how the compound is processed by both host and microbial enzymes, which can have significant implications for efficacy and the development of resistance. acs.org Liquid chromatography-mass spectrometry (LC-MS) is a key technology in metabolomics for its high sensitivity and resolution. researchgate.net

The true power of integrating 6-APA-d3 into multi-omics lies in the ability to connect changes across different molecular levels. For example, researchers can correlate the binding of 6-APA-d3 to a specific penicillin-binding protein (identified through proteomics) with alterations in downstream metabolic pathways (identified through metabolomics). This integrated approach can reveal novel mechanisms of action, identify new therapeutic targets, and uncover biomarkers for predicting treatment response. mdpi.com

Table 1: Potential Applications of 6-APA-d3 in Multi-Omics Studies

| Omics Field | Application of 6-APA-d3 | Potential Insights |

| Proteomics | Identification of protein binding partners | Elucidation of on- and off-target effects, discovery of novel mechanisms of action. |

| Quantification of protein expression changes | Understanding the cellular response to β-lactam exposure. | |

| Metabolomics | Tracing metabolic fate and degradation products | Characterization of drug metabolism pathways, identification of resistance mechanisms. |

| Profiling of global metabolic changes | Understanding the systemic effects of β-lactam treatment. | |

| Integrated Multi-Omics | Correlating proteomic and metabolomic changes | Building comprehensive models of drug action and resistance. |

Development of Novel Analytical Platforms for Ultrasensitive Detection and Quantification

The accurate and sensitive detection of 6-APA-d3 and its metabolites is essential for all of the aforementioned research applications. The development of novel analytical platforms is continuously pushing the boundaries of detection, enabling the quantification of minute amounts of these compounds in complex biological matrices.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for the analysis of β-lactam antibiotics. researchgate.net Recent advancements, such as the use of ultra-high-pressure liquid chromatography (UHPLC), have significantly improved the speed and resolution of these separations. rsc.org

Challenges in the analysis of β-lactams include their potential for instability and the presence of interfering substances in biological samples. researchgate.net To address these issues, researchers are developing more robust sample preparation techniques, such as dispersive solid-phase extraction (dispersive-SPE), which simplifies and accelerates the cleanup process. acs.org

Future developments in analytical platforms for 6-APA-d3 are likely to focus on:

Increased sensitivity: Achieving lower limits of detection (LOD) and quantification (LOQ) will be critical for studying the compound at physiologically relevant concentrations. rsc.org

Higher throughput: The ability to analyze a large number of samples quickly is essential for large-scale multi-omics studies.

Miniaturization: The development of microfluidic devices and other miniaturized platforms can reduce sample and reagent consumption.

Direct analysis techniques: Methods that allow for the analysis of samples with minimal preparation can improve efficiency and reduce the potential for analyte degradation.

Table 2: Comparison of Analytical Techniques for β-Lactam Antibiotic Detection

| Analytical Technique | Advantages | Disadvantages |

| HPLC-UV | Widely available, relatively low cost. | Lower sensitivity and specificity compared to MS. researchgate.net |

| LC-MS/MS | High sensitivity, high specificity, structural information. | Higher cost and complexity. acs.org |

| UHPLC-MS/MS | Faster analysis times, improved resolution. rsc.org | Higher operational pressures require specialized equipment. |

| Immunoassays | High throughput, potential for point-of-care applications. | Can be susceptible to cross-reactivity. researchgate.net |

| Biosensors | Rapid detection, potential for real-time monitoring. researchgate.net | May have limited stability and reproducibility. researchgate.net |

Computational Design and Prediction of Novel 6-APA Derivatives and their Interactions

Computational approaches are playing an increasingly important role in drug discovery and development. In the context of 6-APA, in silico methods can be used to design and predict the properties of novel derivatives with improved efficacy, altered spectra of activity, or enhanced resistance to β-lactamases. mdpi.com

Structure-activity relationship (SAR) models can be developed to understand how chemical modifications to the 6-APA scaffold affect its biological activity. mdpi.com These models can then be used to guide the synthesis of new compounds with desired properties.

Molecular docking and molecular dynamics simulations can be used to predict how novel 6-APA derivatives will interact with their target proteins, such as penicillin-binding proteins and β-lactamases. This can help to prioritize which compounds to synthesize and test in the laboratory. Quantum mechanical calculations can also be employed to investigate the electronic properties and reactivity of these molecules. rsc.org

The integration of computational design with experimental validation is a powerful paradigm for the development of new therapeutics. By using computational tools to screen large virtual libraries of compounds, researchers can focus their synthetic efforts on the most promising candidates. mdpi.com

Future research in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to predict the properties and interactions of novel 6-APA derivatives with even greater accuracy. mdpi.com

Table 3: Computational Approaches for the Design of Novel 6-APA Derivatives

| Computational Method | Application | Predicted Outcomes |

| Structure-Activity Relationship (SAR) | Identify key chemical features for biological activity. | Guide the design of more potent derivatives. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein. | Prioritize compounds for synthesis and testing. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a ligand-protein complex over time. | Assess the stability of the interaction. |

| Quantum Mechanics (QM) | Calculate the electronic properties and reactivity of molecules. | Understand the mechanism of action at a subatomic level. |

| Machine Learning/AI | Develop predictive models based on large datasets. | Accelerate the discovery of novel compounds with desired properties. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-aminopenicillanic acid-d3, and how do isotopic labeling techniques influence its chemical reactivity?

- Methodological Answer : 6-Aminopenicillanic acid-d3 is synthesized via enzymatic or chemical deacylation of deuterated penicillin precursors. Isotopic labeling typically involves replacing hydrogen atoms with deuterium at specific positions (e.g., methyl groups) using deuterated solvents (D2O) or catalysts. Researchers must verify labeling efficiency via nuclear magnetic resonance (NMR) or mass spectrometry (MS), as incomplete deuteration can skew metabolic studies .

Q. Which analytical methods are most reliable for quantifying 6-aminopenicillanic acid-d3 in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. For example, Bomstein and Evans (1965) developed automated colorimetric assays for 6-APA, which can be adapted for deuterated analogs by optimizing deuterium-sensitive detection parameters . Calibration curves using deuterated internal standards (e.g., d3-6-APA) are critical to minimize matrix effects .

Q. How does the deuterium isotope effect impact the stability of 6-aminopenicillanic acid-d3 under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ factorial design (e.g., 2<sup>k</sup> designs) to test variables like pH (2–10), temperature (4–37°C), and buffer composition. Deuterium’s higher mass reduces bond vibrational frequency, potentially altering degradation kinetics. Compare half-life (t½) of deuterated vs. non-deuterated 6-APA using accelerated stability testing and Arrhenius modeling .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in metabolic pathway data when using 6-aminopenicillanic acid-d3 as a tracer?

- Methodological Answer : Contradictions often arise from isotopic scrambling or non-specific incorporation of deuterium. Use orthogonal techniques:

- Isotope Ratio MS : Quantify <sup>2</sup>H/<sup>1</sup>H ratios to confirm site-specific labeling.

- Tracer Dilution Assays : Co-administer non-deuterated 6-APA to distinguish endogenous vs. tracer-derived metabolites.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables in metabolomic datasets .

Q. How can researchers optimize the enzymatic synthesis of 6-aminopenicillanic acid-d3 to improve yield and isotopic purity?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between enzyme concentration (e.g., penicillin acylase), substrate deuteration level, and reaction time. Batchelor et al. (1961) demonstrated that pH control (6.5–7.5) and temperature (30–40°C) are critical for isolating 6-APA; adapt these parameters for deuterated substrates. Monitor kinetic isotope effects (KIE) to refine reaction conditions .

Q. What are the ethical and methodological considerations when designing in vivo studies with 6-aminopenicillanic acid-d3?

- Methodological Answer : Follow the PICOT framework:

- Population : Define species/strain (e.g., Sprague-Dawley rats).

- Intervention : Dose range and administration route (oral vs. IV).

- Comparison : Non-deuterated 6-APA controls.

- Outcome : Pharmacokinetic parameters (AUC, Cmax).

- Time : Sampling intervals (0–24h).

Ethical approval must address deuterium’s potential biological effects (e.g., altered toxicity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.